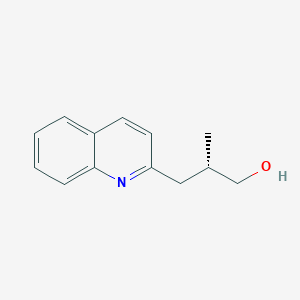

(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVQVDYGBKFVKI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Organic Synthesis Pathways

Starting Materials and Initial Condensation

The foundational approach involves the reaction of quinoline with 2-methylpropanal under acidic or basic conditions. Quinoline acts as the aromatic backbone, while 2-methylpropanal introduces the alkyl side chain. A key challenge lies in achieving regioselectivity at the quinoline C2 position. Early methods employed acetic acid as a catalyst, yielding the intermediate 3-quinolin-2-ylpropanal after 12–24 hours at 80–100°C.

Reduction to the Alcohol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Borane-based reagents, such as borane-tetrahydrofuran (BH3·THF) , have shown superior selectivity in retaining the quinoline ring’s integrity. For example, a 97% yield was achieved using BH3·THF in tetrahydrofuran at 0°C, followed by gradual warming to room temperature.

Table 1: Reduction Conditions and Yields

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH4 | Ethanol | 25°C | 68% |

| LiAlH4 | Diethyl ether | 0°C → 25°C | 75% |

| BH3·THF | THF | 0°C → 25°C | 97% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, continuous flow reactors have been adopted. These systems enhance heat and mass transfer, reducing side reactions. A patented method describes the use of a microreactor with a residence time of 10 minutes at 120°C, achieving a 92% conversion rate. The process minimizes by-products like 3-quinolin-2-ylpropanoic acid , which typically forms under prolonged heating.

Solvent-Free Friedländer Synthesis

Recent advancements leverage polyphosphoric acid (PPA) as both a catalyst and solvent. In a solvent-free protocol, 2-methylquinoline and pentan-2,3-dione react at 90°C for 1 hour, yielding the ketone intermediate 1-(4-phenylquinolin-2-yl)propan-1-one with 82% efficiency. Subsequent reduction with BH3·THF completes the synthesis.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

The (2S) configuration is critical for biological activity. Chiral pool synthesis using (S)-2-methyloxirane as an epoxide precursor has been explored. Ring-opening with quinoline-2-magnesium bromide in the presence of copper(I) iodide affords the desired stereoisomer with 89% enantiomeric excess (ee).

Kinetic Resolution via Enzymatic Catalysis

Lipases such as Candida antarctica Lipase B (CAL-B) have been employed to resolve racemic mixtures. In a biphasic system (water:ethyl acetate), the (R)-enantiomer is preferentially acetylated, leaving the (S)-alcohol in 95% ee after 48 hours.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Screening of solvents revealed acetonitrile as optimal for condensation steps, providing a balance between polarity and inertness. Polar aprotic solvents like dimethylformamide (DMF) led to undesired N-alkylation byproducts.

Substrate Stoichiometry

A 1.2:1 molar ratio of 2-methylpropanal to quinoline maximizes yield while minimizing dimerization. Excess aldehyde promotes side reactions, reducing overall efficiency by 15–20%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical (NaBH4) | 68% | 90% | Low |

| Continuous Flow | 92% | 98% | High |

| Solvent-Free (PPA) | 82% | 95% | Moderate |

| Enzymatic Resolution | 95% ee | 99% | Low |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products:

Oxidation: The major products include quinoline ketones and aldehydes.

Reduction: The major products are dihydroquinoline derivatives.

Substitution: The major products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its quinoline moiety is known for its pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include indole- and quinoline-based propanol derivatives. A key comparison can be drawn with the following compounds described in the literature:

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Key Differences :

- Core Heterocycle: The target compound features a quinoline ring, whereas the analogs in use an indole core. Quinoline’s aromatic nitrogen at position 1 confers distinct electronic properties compared to indole’s pyrrole-like nitrogen.

- Substituents: The analogs include methoxy and methoxymethyl groups on the indole ring and a 2-methoxyphenoxyethylamino side chain, while the target compound has a simpler methyl group and lacks extended ether/amine side chains.

- Stereochemistry : The target compound is enantiomerically pure (2S), while the analogs are racemic (R,S) mixtures, which may influence receptor selectivity .

Pharmacological Activity Comparison

A data table summarizing findings from and hypothesized activities of the target compound is provided below:

Key Observations :

- The indole-based analogs exhibit strong α1/α2-adrenoceptor binding and antiarrhythmic/hypotensive effects, likely due to their extended ether-amine side chains, which enhance receptor interaction.

- The target compound’s quinoline core and simpler substituents may shift receptor preference toward β-adrenergic pathways, as quinoline derivatives are known to modulate β-receptors in cardiovascular applications .

- The S-configuration in the target compound could improve selectivity compared to racemic analogs, reducing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.